N-[(1Z)-3-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound that features a combination of hydrazinecarbonyl, ethoxyphenyl, and hydroxylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the hydrazinecarbonyl intermediate, which is then reacted with 4-ethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Triple-bonded compounds: Such as acetylene and cyanogen, which feature strong triple bonds and are used in various chemical applications.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
N-[(1Z)-1-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N3O4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H23N3O4/c1-2-32-21-14-12-18(13-15-21)17-26-28-25(31)22(16-20-10-6-7-11-23(20)29)27-24(30)19-8-4-3-5-9-19/h3-17,29H,2H2,1H3,(H,27,30)(H,28,31)/b22-16-,26-17+ |
InChI Key |
CNRVYWQSNUVFQT-NMVQVFOTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)/C(=C/C2=CC=CC=C2O)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=CC2=CC=CC=C2O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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